3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of acetyl, hydroxy, thiophene, phenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including acetylation, sulfonation, and coupling with a hydroxyphenyl ethylamine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperatures, and monitoring reaction progress is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks and are used for their pharmacological properties.
Sulfonamides: Compounds like sulfanilamide, which are known for their antimicrobial activity.
Uniqueness
What sets 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-14(22)17-3-2-4-19(11-17)27(24,25)21-12-20(23)16-7-5-15(6-8-16)18-9-10-26-13-18/h2-11,13,20-21,23H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRARAOBMZWMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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